![molecular formula C9H13NO2S B11900436 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfonyl)spiro[23]hexane-5-carbonitrile is a chemical compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The spirocyclic framework allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl and nitrile groups can participate in various chemical interactions, influencing biological pathways and molecular targets. The spirocyclic structure provides rigidity and unique spatial orientation, which can affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.3]hexane-5-carbonitrile: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
5-(Methylsulfonyl)spiro[2.3]hexane-5-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and applications.
Uniqueness
5-(Ethylsulfonyl)spiro[23]hexane-5-carbonitrile is unique due to its ethylsulfonyl group, which provides additional functionalization options and can enhance its reactivity in certain chemical reactions
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
5-ethylsulfonylspiro[2.3]hexane-5-carbonitrile |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9(7-10)5-8(6-9)3-4-8/h2-6H2,1H3 |
Clave InChI |
NHZYYJSENIUCKW-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1(CC2(C1)CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


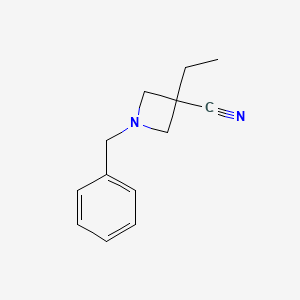

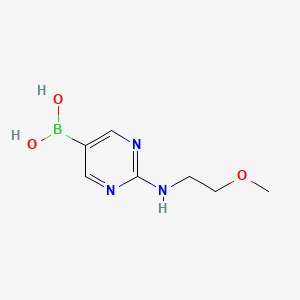
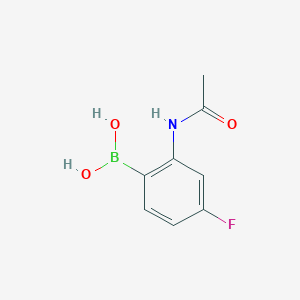
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B11900391.png)

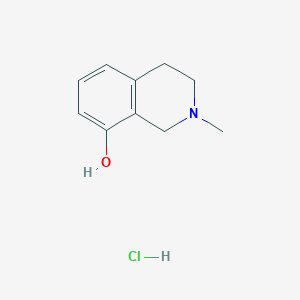



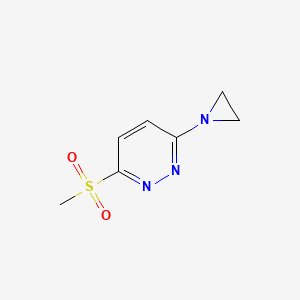


![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)
